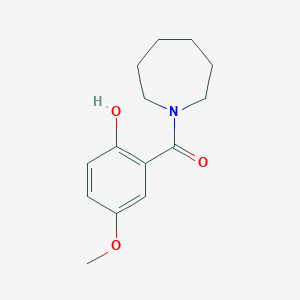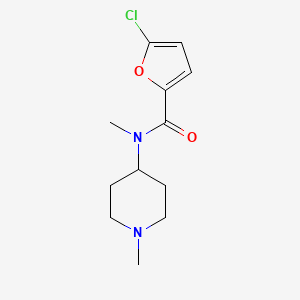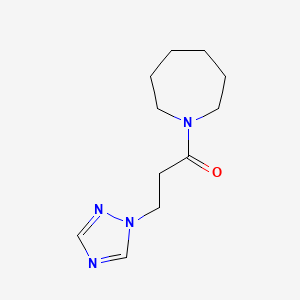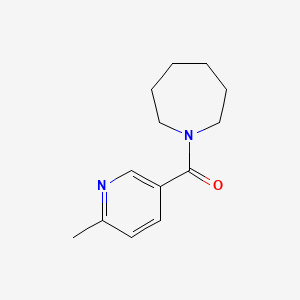![molecular formula C15H19N3O2 B7508330 1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)
1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PPAC and has been synthesized using different methods.
Mécanisme D'action
The exact mechanism of action of 1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one is not fully understood. However, it has been reported to act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. It has also been reported to increase the release of dopamine and serotonin in certain brain regions.
Biochemical and Physiological Effects
This compound has been reported to produce various biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in certain brain regions, which are associated with the regulation of mood, behavior, and cognition. It has also been reported to decrease the levels of stress hormones such as cortisol and corticosterone.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one in lab experiments is its ability to produce consistent and reproducible results. It has also been reported to have low toxicity and minimal side effects in animals. However, one of the limitations of using this compound is its high cost and limited availability.
Orientations Futures
There are several future directions for the study of 1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one. One direction is to study its potential applications in the treatment of other neurological disorders such as Alzheimer's disease and Huntington's disease. Another direction is to study its potential applications in the field of synthetic biology, where it can be used as a tool to control gene expression. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to develop more efficient and cost-effective synthesis methods.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been studied for its potential applications in medicinal chemistry, neuroscience, and synthetic biology. Further studies are needed to fully understand the mechanism of action of this compound and to develop more efficient and cost-effective synthesis methods.
Méthodes De Synthèse
The synthesis of 1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one has been reported using different methods. One of the methods involves the reaction of 2-phenylpyrrolidine with acetic anhydride followed by the reaction of the resulting compound with imidazole. Another method involves the reaction of 2-phenylpyrrolidine with N-(2-bromoacetyl)imidazole in the presence of a base. Both methods have been reported to yield the desired compound with good purity and yield.
Applications De Recherche Scientifique
1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one has been studied for its potential applications in different areas of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. It has also been studied for its potential to treat Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
1-[2-(2-phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-14(18-10-8-16-15(18)20)11-17-9-4-7-13(17)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWDUFVSPOTILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)N2CCNC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7508275.png)


![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)
![1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)




![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)

